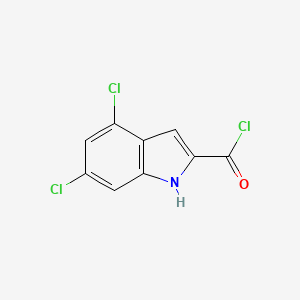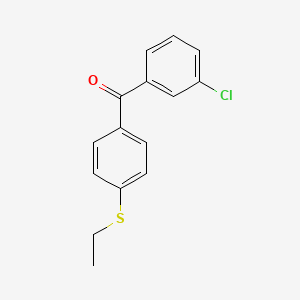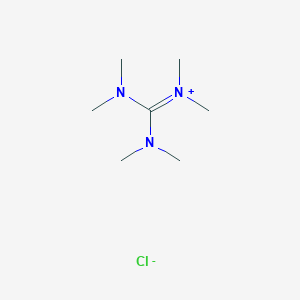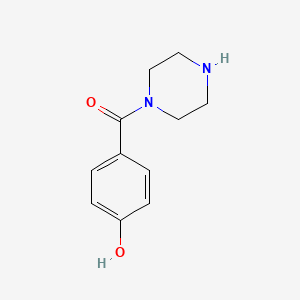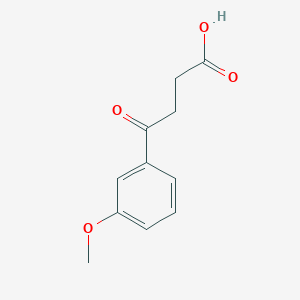![molecular formula C21H22N2O5 B1597875 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid CAS No. 301334-95-2](/img/structure/B1597875.png)
3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid
Übersicht
Beschreibung
3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid (3-MPA) is an organic compound belonging to the class of nitroaromatic compounds. It is a yellowish-brown solid with a molecular formula of C15H17NO5. 3-MPA is a structural analog of the widely used drug phenylacetic acid (PAA). It has been studied for its potential to be used in a variety of scientific research applications, including as a substrate for the synthesis of drugs and other compounds, as a catalyst in chemical reactions, and as a tool for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiulcer Activities : Derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid were synthesized and tested for antiulcer activities. Among these, specific compounds exhibited strong antiulcer activities (Kitazawa et al., 1989).
Alcohol Oxidation Mechanisms : A study on the electrode processes of alcohol oxidation, specifically 4-methoxybenzyl alcohol, revealed insights into the reaction mechanisms and kinetics. This involves nitrosonium cations generated by nitroxyl radicals (Kishioka et al., 1998).
Interpolymer Complexation : Research on polymer complexes of basic polymers, like poly(N-methyl-4-piperidinyl methacrylate), with acidic polymers indicated that interactions in these complexes are predominantly ionic in nature (Luo et al., 1998).
Photohydrolysis in Polyelectrolyte Films : Benzyl acrylate copolymers with various benzyl groups, including methoxy and nitrobenzyl, were studied for their photohydrolysis behavior in multilayered polyelectrolyte films. The substituents on the aromatic rings affected the photoreactivity and thermal stability of the films (Jensen et al., 2004).
Corrosion Inhibition : Synthetic acrylamide derivatives demonstrated effective corrosion inhibition on copper in nitric acid solutions, suggesting potential applications in material science and engineering (Abu-Rayyan et al., 2022).
Catalytic Synthesis : A study explored the synthesis of cinnamic acid derivatives with a nitroxyl moiety, using a Mizoroki–Heck cross-coupling reaction. This highlights applications in synthetic chemistry and catalysis (Zakrzewski & Huras, 2015).
Copolymerization with Styrene : Novel acrylate derivatives were prepared and copolymerized with styrene, showing potential in polymer chemistry and materials science (Whelpley et al., 2022).
Applications in Dye-Sensitized Solar Cells : Organic compounds containing methoxy groups and acrylic acid were synthesized and characterized for use as photosensitizers in dye-sensitized solar cells, demonstrating applications in renewable energy technologies (Khalaji et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20-5-3-2-4-17(20)16-10-12-22(13-11-16)18-8-6-15(7-9-21(24)25)14-19(18)23(26)27/h2-9,14,16H,10-13H2,1H3,(H,24,25)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBHSRUMLOIF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)



